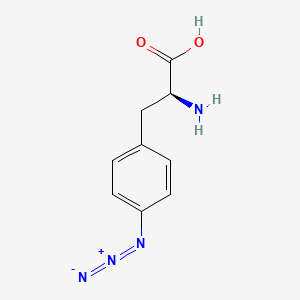

p-Azido-L-phenylalanine

Description

RN given refers to (L)-isome

Properties

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHIKRLROONTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186829 | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33173-53-4 | |

| Record name | p-Azido-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AZIDO-L-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of p-Azido-L-phenylalanine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

p-Azido-L-phenylalanine (AzF) has emerged as a powerful and versatile tool in chemical biology and drug development. This unnatural amino acid, a derivative of L-phenylalanine, possesses a bioorthogonal azide (B81097) group that enables a diverse range of applications, from precise protein labeling to the elucidation of complex protein-protein interactions. This technical guide provides an in-depth overview of the core uses of AzF, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in the laboratory.

Core Applications of this compound

The utility of this compound in research stems from its unique chemical properties, which allow for its site-specific incorporation into proteins and subsequent bioorthogonal reactions. The two primary applications are:

-

Bioorthogonal "Click" Chemistry: The azide moiety of AzF serves as a chemical handle for "click" chemistry reactions.[1][2] Specifically, it can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[3][4][5] This enables the covalent attachment of a wide array of reporter molecules, including fluorophores for imaging, biotin (B1667282) for affinity purification, and positron emission tomography (PET) tracers for in vivo studies.[3][6]

-

Photo-Crosslinking: Upon exposure to UV light, the aryl azide group of AzF is converted into a highly reactive nitrene intermediate.[7][8][9] This intermediate can then form a covalent bond with proximal molecules, including interacting proteins.[10][11] This photo-crosslinking capability is invaluable for capturing transient or weak protein-protein interactions within their native cellular context for subsequent identification and characterization.[7][12]

Quantitative Data: Incorporation Efficiency and Protein Yield

The successful application of AzF is contingent on its efficient incorporation into the protein of interest. This is typically achieved by repurposing a nonsense codon, most commonly the amber stop codon (UAG), to encode for AzF.[3][11] This process, known as amber suppression, utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for AzF.[13][14] The efficiency of this process can be quantified by measuring the suppression efficiency and the final yield of the modified protein.

| Metric | Reported Value | Experimental System |

| Suppression Efficiency (SE) | Up to 35.5% ± 0.8% | Vibrio natriegens (Vmax™ Express) expressing EYFP-AzF |

| Protein Yield | ~27 mg/L | Vibrio natriegens expressing EYFP-Y151AzF |

| Suppression Efficiency | 25% | Salmonella expressing a dual-fluorescence reporter |

| Protein Yield | 60-90 mg/L | E. coli expressing myoglobin (B1173299) with AzF |

| Protein Yield | 0.9-1.7 mg/mL | Cell-free protein synthesis (CFPS) of sfGFP with AzF |

Note: The data presented is a summary from various studies and may vary depending on the specific protein, expression system, and experimental conditions.[1][5][15]

Experimental Protocols

Site-Specific Incorporation of this compound

This protocol outlines the general steps for incorporating AzF into a target protein in E. coli.

a. Plasmid Preparation:

-

Prepare a plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired incorporation site. Site-directed mutagenesis kits are commonly used for this purpose.[6]

-

Prepare a second plasmid, such as pEVOL-pAzF, that encodes the engineered aminoacyl-tRNA synthetase/tRNA pair specific for AzF.[16]

b. Transformation:

-

Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

c. Cell Culture and Protein Expression:

-

Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The following day, dilute the starter culture into a larger volume of fresh LB medium with antibiotics and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.4-0.6.

-

Induce the expression of the synthetase/tRNA pair with an appropriate inducer (e.g., L-arabinose).

-

Add this compound to the culture medium to a final concentration of 1-2 mM.[1]

-

Induce the expression of the POI with an appropriate inducer (e.g., IPTG).

-

Incubate the culture at a reduced temperature (e.g., 18-30°C) overnight to allow for protein expression and AzF incorporation.[1]

d. Protein Purification:

-

Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

-

Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Note that reducing agents like DTT or BME should be used with caution as they can reduce the azide group.

Bioorthogonal Labeling via Click Chemistry

This protocol describes the labeling of an AzF-containing protein with an alkyne-functionalized probe using CuAAC.

a. Reagent Preparation:

-

Prepare a stock solution of the alkyne-probe (e.g., a fluorescent dye with a terminal alkyne) in a suitable solvent like DMSO.

-

Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4).

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270).

-

Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state.

b. Labeling Reaction:

-

In a microcentrifuge tube, combine the purified AzF-containing protein (at a concentration of ~30 µM) with the alkyne-probe (at a final concentration of ~0.15 mM).[17]

-

Add the THPTA ligand to the CuSO4 solution and pre-mix for 30 minutes.[17]

-

Add the CuSO4/THPTA mixture to the protein solution to a final concentration of 0.1 mM CuSO4.[17]

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[17]

-

Incubate the reaction at room temperature for 1 hour with gentle mixing.[17]

c. Analysis and Purification:

-

Analyze the labeling efficiency by SDS-PAGE and in-gel fluorescence imaging.

-

Remove excess reagents by size-exclusion chromatography or dialysis.

In Vivo Photo-Crosslinking of Protein-Protein Interactions

This protocol provides a general workflow for using AzF to identify protein interaction partners in mammalian cells.

a. Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in a suitable medium.

-

Co-transfect the cells with a plasmid encoding the POI with a TAG codon at the desired site and a plasmid encoding the AzF-specific synthetase/tRNA pair (e.g., pIRE4-Azi).[12]

b. AzF Incorporation:

-

Add AzF to the culture medium to a final concentration of 1 mM.[12]

-

Incubate the cells for 48 hours to allow for protein expression and AzF incorporation.

c. Photo-Crosslinking:

-

Place the cell culture dish on ice and irradiate with UV light (365 nm) for 20 minutes.[12]

d. Cell Lysis and Analysis:

-

Wash the cells with cold PBS and then lyse them in a suitable lysis buffer.

-

Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the POI or an affinity tag. A higher molecular weight band corresponding to the crosslinked complex should be visible.

-

For identification of the interacting partner, perform affinity purification of the bait protein followed by mass spectrometry analysis.

Conclusion

This compound is a remarkably versatile chemical tool that has significantly advanced our ability to study and manipulate proteins. Its capacity for site-specific incorporation, coupled with its bioorthogonal reactivity, provides researchers with a powerful platform for a wide range of applications in basic research and drug development. By understanding the principles behind its use and following established protocols, scientists can effectively harness the potential of AzF to gain deeper insights into complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Azido-L-phenylalanine [baseclick.eu]

- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kjom.org [kjom.org]

- 15. Addition of this compound to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. addgene.org [addgene.org]

- 17. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Principle and Application of p-Azido-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principle of action and practical application of p-Azido-L-phenylalanine (AzF), a photo-activatable and bio-orthogonal non-canonical amino acid. AzF has emerged as a powerful tool in chemical biology and drug discovery, enabling the site-specific interrogation of protein-protein interactions and the targeted labeling of biomolecules.

Core Principle of Action

This compound is an analog of the natural amino acid L-phenylalanine, featuring an azide (B81097) (-N₃) group at the para position of the phenyl ring. This seemingly subtle modification imparts AzF with two powerful functionalities: photo-activated crosslinking and bio-orthogonal "click" chemistry.

The incorporation of AzF into a protein of interest is achieved through the expansion of the genetic code.[1] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, typically a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair, which has been engineered to recognize AzF and not any of the canonical amino acids.[2] The gene encoding the protein of interest is mutated to include an amber stop codon (TAG) at the desired site of AzF incorporation.[2] When this engineered genetic machinery is present in the expression host (e.g., E. coli or mammalian cells), AzF is incorporated into the polypeptide chain in response to the amber codon.

Photo-activated Crosslinking

Upon exposure to ultraviolet (UV) light (typically around 254-310 nm), the aryl azide group of an incorporated AzF residue undergoes photolysis, extruding a molecule of dinitrogen (N₂) and generating a highly reactive singlet nitrene intermediate.[3] This nitrene can then undergo a variety of insertion reactions with neighboring molecules, including insertions into C-H, N-H, and O-H bonds, resulting in the formation of a stable covalent bond.[3] This property allows for the "capturing" of transient or weak protein-protein interactions in vivo or in vitro.

Bio-orthogonal "Click" Chemistry

The azide group of AzF is bio-orthogonal, meaning it does not react with the vast majority of functional groups found in biological systems.[4] This allows for highly specific chemical modifications of AzF-containing proteins using "click" chemistry. The two most common types of click reactions used with AzF are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group of AzF reacts with a terminal alkyne to form a stable triazole linkage.[5] This reaction is highly efficient and specific.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) that reacts readily with the azide group without the need for a catalyst.[6]

These click reactions enable the attachment of a wide array of probes to the target protein, including fluorophores, biotin (B1667282) tags, and drug molecules.

Quantitative Data

The efficiency of AzF incorporation and its subsequent reactions are critical for the successful design and interpretation of experiments. The following tables summarize key quantitative data from the literature.

| Parameter | Expression System | Reported Efficiency/Yield | Reference |

| Incorporation Efficiency | E. coli | Up to 95% | [7] |

| Mammalian Cells | Generally lower than E. coli, but sufficient for many applications | [8] | |

| Protein Yield | E. coli | 3-5 mg/L (for CAP-K26AzF) | [9] |

| Azide Reduction | In vivo (E. coli) | Can be significant (40-50% reduction to amine) | [8] |

Table 1: this compound Incorporation and Expression Data.

| Reaction Type | Reactants | Second-Order Rate Constant (k) | Reference |

| SPAAC | pAzF + DBCO | ~0.1 M⁻¹s⁻¹ | [1] |

| SPAAC | Benzyl azide + [9+1]CPP | 2.2 x 10⁻³ M⁻¹s⁻¹ | [3] |

| SPAAC | Benzyl azide + [11+1]CPP | 4.5 x 10⁻⁴ M⁻¹s⁻¹ | [3] |

| CuAAC | General | 10-100 M⁻¹s⁻¹ | [10] |

Table 2: Kinetic Data for Click Chemistry Reactions with Azides. CPP: Cycloparaphenylene

| Parameter | Photo-crosslinker | Value | Reference |

| Quantum Yield (Φ) | p-Benzoyl-L-phenylalanine (pBpa) | 0.05 - 0.4 | [11] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving AzF.

Site-Directed Mutagenesis for Amber Codon (TAG) Introduction

This protocol outlines the introduction of a TAG codon at a specific site in the gene of interest using the QuikChange™ site-directed mutagenesis method.

-

Primer Design:

-

Design two complementary mutagenic primers, 25-45 bases in length, containing the desired TAG mutation in the center.

-

Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%. The primers should terminate in one or more G or C bases.[12]

-

-

PCR Reaction Setup:

-

Prepare a 50 µL PCR reaction containing: 5-50 ng of template plasmid DNA, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of PfuUltra HF DNA polymerase.[12]

-

-

PCR Cycling:

-

Perform PCR with the following cycling parameters: an initial denaturation at 95°C for 30 seconds, followed by 16-18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.[12]

-

-

DpnI Digestion:

-

Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[13]

-

-

Transformation:

-

Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA and plate on selective media.

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.

-

Protein Expression with this compound in E. coli

This protocol describes the expression of an AzF-containing protein in E. coli.

-

Transformation:

-

Co-transform E. coli BL21(DE3) cells with the plasmid containing the gene of interest with the TAG codon and the pEVOL-pAzF plasmid, which carries the engineered aaRS/tRNA pair.[14]

-

Plate on LB agar (B569324) with the appropriate antibiotics for both plasmids.

-

-

Starter Culture:

-

Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

-

Expression Culture:

-

Inoculate 1 L of 2xYT medium containing the appropriate antibiotics with the overnight culture.[15]

-

Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

-

Induction:

-

Add AzF to a final concentration of 1 mM.[8]

-

Induce protein expression with 1 mM IPTG and 0.02% L-arabinose (to induce the pBAD promoter on the pEVOL plasmid).

-

Reduce the temperature to 18-20°C and continue to shake for 12-16 hours.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

-

Protein Purification:

-

Purify the AzF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Note: Avoid the use of reducing agents like DTT or BME during purification, as they can reduce the azide group.[8]

-

In Vivo Photo-crosslinking

This protocol describes the procedure for photo-crosslinking AzF-containing proteins to their interaction partners in living cells.

-

Cell Culture and Protein Expression:

-

Express the AzF-containing protein in the desired cell line as described above.

-

-

UV Irradiation:

-

Cell Lysis and Analysis:

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Analyze the crosslinked products by SDS-PAGE and western blotting using an antibody against the protein of interest or a tag. A higher molecular weight band corresponding to the crosslinked complex should be observed.

-

Click Chemistry Labeling (SPAAC)

This protocol describes the labeling of an AzF-containing protein with a DBCO-functionalized probe.

-

Reaction Setup:

-

Prepare a solution of the purified AzF-containing protein (typically 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Add a 5- to 10-fold molar excess of the DBCO-functionalized probe (e.g., DBCO-PEG4-Fluorophore).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

-

-

Removal of Excess Probe:

-

Remove the unreacted probe by size exclusion chromatography or dialysis.

-

-

Analysis:

-

Confirm the successful labeling by SDS-PAGE with in-gel fluorescence imaging or by mass spectrometry.

-

Visualizations

Signaling Pathway: GPCR-β-Arrestin Recruitment

The interaction between G protein-coupled receptors (GPCRs) and β-arrestins is a critical step in signal transduction, leading to receptor desensitization and the initiation of G protein-independent signaling pathways.[18] The transient nature of this interaction makes it an ideal system to study using AzF-mediated photo-crosslinking. By incorporating AzF into either the GPCR or β-arrestin, the transient complex can be covalently captured upon UV irradiation, allowing for its detection and characterization.

Caption: GPCR-β-Arrestin photo-crosslinking workflow.

Experimental Workflow: Mapping Protein-Protein Interactions

The following diagram illustrates a general workflow for identifying protein-protein interactions using AzF-mediated photo-crosslinking followed by mass spectrometry.

Caption: Experimental workflow for PPI mapping with AzF.

Conclusion

This compound provides a versatile and powerful platform for the study of protein interactions and for the site-specific modification of proteins. Its dual functionality as a photo-crosslinker and a bio-orthogonal chemical handle has led to its widespread adoption in various fields of biological research. While challenges such as the potential for in vivo reduction of the azide group exist, ongoing research continues to refine and expand the utility of this and other non-canonical amino acids, pushing the boundaries of protein engineering and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Site-Directed Mutagenesis [protocols.io]

- 13. assaygenie.com [assaygenie.com]

- 14. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: this compound as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 18. 404 - Page Not Found [discoverx.com]

An In-depth Technical Guide to p-Azido-L-phenylalanine Photo-Crosslinking

This guide provides a comprehensive overview of p-Azido-L-phenylalanine (AzF) photo-crosslinking, a powerful technique for elucidating protein-protein interactions in their native cellular context. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental methodologies, and data analysis strategies associated with this innovative technology.

Introduction to this compound (AzF)

This compound is an unnatural amino acid (UAA) that can be site-specifically incorporated into proteins using the expanded genetic code.[1][2] Its unique properties make it an invaluable tool for mapping protein-protein interactions, a critical aspect of understanding cellular signaling and developing novel therapeutics. The key feature of AzF is its aryl azide (B81097) moiety, which upon photoactivation with UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with proximal molecules.[3][4] This allows for the "trapping" of transient and weak protein interactions that are often difficult to detect using traditional biochemical methods.

The Mechanism of AzF Photo-Crosslinking

The utility of AzF as a photo-crosslinker hinges on a two-step process: its incorporation into a protein of interest and its subsequent photo-activation.

2.1. Site-Specific Incorporation: AzF is introduced into the proteome by reprogramming an amber stop codon (TAG) to encode for the UAA. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for AzF and does not recognize any endogenous amino acids or tRNAs.[1][2]

2.2. Photo-activation and Crosslinking: Upon irradiation with UV light, the azide group of AzF is converted into a highly reactive singlet nitrene, releasing nitrogen gas. This nitrene can then undergo a variety of reactions, including insertion into C-H, N-H, and O-H bonds of nearby amino acid residues, thereby forming a stable covalent crosslink with an interacting protein.[3]

Caption: Photo-activation mechanism of this compound.

Quantitative Data on Photo-Crosslinking

The efficiency of AzF photo-crosslinking can be influenced by several factors, including the specific protein context, the position of AzF incorporation, and the UV irradiation conditions. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Context/Organism | Reference |

| Concentration of AzF in Culture Medium | 1 mM | Mammalian Cells (HEK293T) | [5] |

| 0.5 g/L | E. coli (BL21(DE3)) | [6] | |

| UV Irradiation Wavelength | ~254 nm | General for aryl azides | [3] |

| 365 nm | In vivo in S. cerevisiae | [7] | |

| UV Irradiation Duration | < 5 minutes | General recommendation | [3] |

| 10 minutes to 2 hours (optimization required) | General recommendation | [3] | |

| Reported Crosslinking Efficiency | Can readily crosslink where pBpa fails | Comparative statement | [3] |

| Can provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking | Comparative statement | [3] |

Experimental Protocols

A generalized workflow for an AzF photo-crosslinking experiment is depicted below. This is followed by more detailed protocols for key steps in the process.

Caption: Generalized workflow for AzF photo-crosslinking experiments.

4.1. Protocol for AzF Incorporation in E. coli

-

Plasmid Preparation:

-

Generate a mutant of the gene of interest containing an amber stop codon (TAG) at the desired position using site-directed mutagenesis.

-

Utilize a two-plasmid system: one for the expression of the TAG-mutant protein and a second (e.g., pEVOL-p-AzF) containing the orthogonal AzF-specific aminoacyl-tRNA synthetase and tRNA.[6]

-

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.

-

Plate on LB-agar plates with appropriate antibiotics for selection (e.g., ampicillin (B1664943) and chloramphenicol).[6]

-

-

Cell Culture and Induction:

-

Inoculate a single colony into a starter culture with antibiotics and grow overnight.

-

The next day, inoculate a larger volume of LB medium containing antibiotics and 0.5 g/L of AzF.[6]

-

Grow the culture at 37°C to an OD600 of 0.5-0.7.

-

Induce protein expression with IPTG and L-arabinose (if using an arabinose-inducible promoter for the synthetase/tRNA) and grow overnight at a reduced temperature (e.g., 30°C).[6]

-

-

Harvesting:

-

Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification or crosslinking experiments.

-

4.2. Protocol for AzF Incorporation in Mammalian Cells

-

Plasmid Preparation:

-

Construct a plasmid encoding the protein of interest with a TAG codon at the desired site.

-

Use a second plasmid (e.g., pIRE4-Azi) that expresses the engineered aminoacyl-tRNA synthetase and tRNA for AzF incorporation.[5]

-

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in a suitable medium.

-

Co-transfect the cells with the two plasmids using a suitable transfection reagent.

-

-

AzF Incorporation:

-

After transfection, replace the medium with fresh medium supplemented with 1 mM AzF.[5] The AzF stock solution should be prepared fresh and protected from light.

-

Incubate the cells for 24-48 hours to allow for protein expression and AzF incorporation.

-

-

UV Irradiation:

-

Wash the cells to remove unincorporated AzF.

-

Expose the cells to UV light. The optimal wavelength and duration should be empirically determined, but a starting point is 254 nm for a short duration (e.g., less than 5 minutes).[3] Control experiments are crucial to minimize UV-induced cell damage.

-

-

Cell Lysis and Analysis:

-

Lyse the cells and analyze the crosslinked products by SDS-PAGE and Western blotting.[3] For identification of unknown interaction partners, proceed with affinity purification followed by mass spectrometry.

-

4.3. SDS-PAGE and Western Blot Analysis

-

Sample Preparation: After cell lysis, add SDS-PAGE loading buffer to the protein samples.

-

Electrophoresis: Separate the proteins on a polyacrylamide gel. Crosslinked protein complexes will appear as higher molecular weight bands compared to the non-crosslinked protein.

-

Transfer and Immunoblotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). Probe the membrane with antibodies specific to the protein of interest and its suspected interacting partners to visualize the crosslinked complexes.

Application in Signaling Pathway Elucidation: GPCR Heterodimerization

AzF photo-crosslinking has been instrumental in studying the structure and function of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a myriad of signaling pathways.[1][6][8] For instance, this technique has been used to map the interface of GPCR heterodimers, such as the serotonin (B10506) 5-HT2A receptor (5-HT2AR) and the metabotropic glutamate (B1630785) 2 receptor (mGluR2).[6] By incorporating AzF at specific positions within the transmembrane domains of mGluR2, researchers were able to identify the specific residues that mediate the interaction with 5-HT2AR upon UV irradiation.[6]

Caption: Workflow for mapping GPCR heterodimer interfaces using AzF.

Conclusion

This compound photo-crosslinking is a robust and versatile method for identifying and characterizing protein-protein interactions in their native cellular environment. The ability to site-specifically introduce a photo-activatable crosslinker provides a high degree of spatial resolution, enabling the detailed mapping of interaction interfaces. This in-depth guide provides the foundational knowledge and practical protocols for researchers to successfully implement this powerful technique in their studies of cellular signaling and for the advancement of drug discovery programs.

References

- 1. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors [jove.com]

- 2. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors [jove.com]

p-Azido-L-phenylalanine (pAzF): A Technical Guide for Advanced Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties and applications of p-Azido-L-phenylalanine (pAzF), a versatile unnatural amino acid that has become an indispensable tool in protein research. Its unique bioorthogonal properties enable a wide range of studies, from mapping protein-protein interactions to site-specific protein labeling and functionalization.

Core Properties of this compound

This compound is a derivative of the natural amino acid L-phenylalanine, featuring a chemically reactive azide (B81097) group at the para position of the phenyl ring.[1][2] This bioorthogonal handle allows for specific chemical modifications without interfering with native cellular processes.[1]

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(4-azidophenyl)propanoic acid[2] |

| Molecular Formula | C₉H₁₀N₄O₂[2] |

| Molecular Weight | 206.20 g/mol [2][3][4][5] |

| CAS Number | 33173-53-4[2][3][4][5] |

| Appearance | Off-white to brownish powder[5] |

| Solubility | Slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml), sparingly soluble in DMSO (1-10 mg/ml).[4] Soluble in 80% acetic acid (5%).[5] |

| Storage Conditions | -20°C, dry[5] |

| Purity | ≥98% (HPLC)[4][5] |

| UV Absorption (Azide) | The azide group has a distinct asymmetric stretch vibration that absorbs around 2100 cm⁻¹ in the infrared spectrum.[6][7] |

Key Applications and Experimental Protocols

The versatility of pAzF stems from its ability to be genetically encoded into proteins and its subsequent reactivity. The primary applications include site-specific incorporation, photo-crosslinking to study protein-protein interactions, and bioorthogonal "click" chemistry for protein labeling and conjugation.[1][8][9]

The most common method for incorporating pAzF into a protein of interest is through the use of an expanded genetic code, specifically via amber stop codon suppression.[8][10][11] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAzF and does not cross-react with endogenous cellular components.[9]

Experimental Protocol: Genetic Incorporation of pAzF in E. coli

-

Plasmid Preparation:

-

Clone the gene for the protein of interest into an expression vector containing an amber stop codon (TAG) at the desired incorporation site.

-

Co-transform E. coli cells with the plasmid containing the gene of interest and a separate plasmid encoding the orthogonal pAzF-specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[12]

-

-

Cell Culture and Induction:

-

Culture the transformed E. coli in a suitable growth medium.

-

When the culture reaches the mid-log phase, supplement the medium with this compound to a final concentration of 1-2 mM.

-

Induce protein expression with the appropriate inducer (e.g., IPTG).

-

-

Protein Expression and Purification:

-

Allow protein expression to proceed for the desired duration.

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the pAzF-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

Verification:

-

Confirm the successful incorporation of pAzF into the full-length protein using techniques such as SDS-PAGE and mass spectrometry.[13]

-

The azide group of pAzF is photoreactive and, upon exposure to UV light, forms a highly reactive nitrene intermediate.[14] This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" transient or weak protein-protein interactions for subsequent identification and analysis.[15][16]

Experimental Protocol: In Vivo Photo-Crosslinking

-

Protein Expression:

-

Express the protein of interest containing pAzF at a specific site within a living system (e.g., E. coli, yeast, or mammalian cells) as described in the previous protocol.

-

-

UV Irradiation:

-

Cell Lysis and Complex Purification:

-

Lyse the cells to release the protein complexes.

-

If the bait protein is tagged (e.g., with a His-tag or FLAG-tag), perform affinity purification to isolate the crosslinked complexes.

-

-

Analysis:

-

Analyze the purified complexes by SDS-PAGE and Western blotting to visualize the crosslinked products.

-

For identification of unknown interaction partners, perform mass spectrometry analysis on the excised bands corresponding to the crosslinked complexes.

-

The azide group of pAzF is a key component in "click" chemistry reactions, which are highly efficient, specific, and biocompatible.[18][19] This allows for the covalent attachment of a wide variety of molecules, such as fluorophores, biotin (B1667282) tags, or drug molecules, to the protein of interest.[1] There are two main types of click chemistry reactions used with pAzF:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of pAzF with a terminal alkyne.[20][21]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide.[8][10][20] This method is particularly useful for in vivo labeling due to the toxicity of copper to living cells.[8]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare stock solutions of the alkyne-containing molecule, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the copper(I) and improve reaction efficiency.[22]

-

-

Reaction Setup:

-

In a suitable buffer, combine the purified pAzF-containing protein with an excess of the alkyne-functionalized molecule.

-

Add the copper(I) source and the stabilizing ligand.

-

Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[22]

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically fast and quantitative.[18]

-

-

Purification and Analysis:

-

Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or affinity purification.

-

Confirm the successful conjugation using techniques such as fluorescence imaging (if a fluorophore was attached), Western blotting, or mass spectrometry.

-

Visualizations of Workflows and Pathways

To better illustrate the experimental processes and concepts described above, the following diagrams have been generated.

Caption: General workflow for pAzF incorporation and its use in protein studies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Azido-L-phenylalanine | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Azido-L-phenylalanine [baseclick.eu]

- 6. Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06553F [pubs.rsc.org]

- 7. Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An In Vivo Photo-Cross-Linking Approach Reveals a Homodimerization Domain of Aha1 in S. cerevisiae | PLOS One [journals.plos.org]

- 17. benchchem.com [benchchem.com]

- 18. interchim.fr [interchim.fr]

- 19. lumiprobe.com [lumiprobe.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Click Chemistry [organic-chemistry.org]

- 22. broadpharm.com [broadpharm.com]

The Mechanism of p-Azido-L-phenylalanine in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms, protocols, and applications of p-Azido-L-phenylalanine (AzF) in click chemistry, a cornerstone of modern bioconjugation and chemical biology. AzF, a non-canonical amino acid, introduces a bioorthogonal azide (B81097) group into proteins, enabling precise, site-specific modifications through highly efficient and selective click reactions. This allows for a myriad of applications, from elucidating protein function and cellular signaling pathways to developing novel therapeutics and diagnostic tools.

Introduction to this compound and Click Chemistry

This compound is an analog of the natural amino acid L-phenylalanine, featuring an azide (-N₃) group at the para position of the phenyl ring. This seemingly small modification provides a powerful chemical handle for a class of reactions known as "click chemistry". Coined by K.B. Sharpless, click chemistry refers to reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and require simple reaction conditions with benign solvents.[1]

The azide group of AzF is bioorthogonal, meaning it does not react with the vast majority of functional groups found in biological systems, ensuring that subsequent chemical modifications are highly specific to the engineered site.[2][3] The two primary click chemistry reactions utilized with AzF are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation.

Core Mechanisms of AzF in Click Chemistry

The utility of AzF in bioconjugation stems from the ability to incorporate it into a protein of interest at a specific site, followed by a highly selective reaction with a probe or functional molecule.

Site-Specific Incorporation of this compound

The site-specific incorporation of AzF into a protein sequence is achieved through the use of an expanded genetic code.[4][5] This process utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert AzF instead of terminating protein translation.[4][5] This powerful technique allows for the precise placement of the azide handle at virtually any position within a protein.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a highly efficient and bioorthogonal reaction between an azide and a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO).[] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly at physiological temperatures and without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[7][8][9] The product of this [3+2] cycloaddition is a stable triazole linkage.[]

Staudinger Ligation

The Staudinger ligation is another bioorthogonal reaction that couples an azide with a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester or thioester.[2][10] The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[10] A key advantage of the "traceless" Staudinger ligation is that the phosphine oxide byproduct is cleaved away, leaving a native amide bond in the final product.[10] While generally slower than SPAAC, the Staudinger ligation is highly specific and has been instrumental in protein engineering and surface immobilization.[11][12]

Quantitative Data on AzF Click Chemistry Reactions

The choice between SPAAC and the Staudinger ligation often depends on the specific application, balancing the need for rapid kinetics against other experimental considerations. The following table summarizes key quantitative data for these reactions.

| Reaction Type | Reactants | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages & Disadvantages |

| Staudinger Ligation | Azide + Phosphine | None | ~0.001 | Advantages: High biocompatibility; traceless version forms a native amide bond.[13] Disadvantages: Slow kinetics; phosphine reagents are prone to oxidation.[13] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | None | 10⁻³ - 1 | Advantages: Excellent biocompatibility, ideal for live-cell and in vivo imaging.[13] Disadvantages: Slower than CuAAC; bulky cyclooctynes can be difficult to incorporate.[13] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Advantages: Very fast reaction rates and high efficiency.[13] Disadvantages: Copper catalyst is toxic to living cells, limiting in vivo applications.[13] |

Table 1: Comparison of key bioorthogonal reactions used with this compound. Data compiled from multiple sources.[13][14]

Reaction Yields:

-

SPAAC: Yields for SPAAC reactions are generally high, often exceeding 90% under optimized conditions with sufficient reaction time and a slight molar excess of the cyclooctyne reagent.[15]

-

Staudinger Ligation: Immobilization yields of >50% have been reported in under a minute for the Staudinger ligation of an azido-protein to a phosphinothioester-derivatized surface.[11] For peptide ligation in solution, yields of around 35% have been documented, with the potential for optimization.[10][16] More recent developments have reported nearly quantitative yields for the ligation of nonglycyl azides.[12]

Experimental Protocols

Protocol for Site-Specific Incorporation of AzF into Proteins in E. coli

This protocol outlines a general method for expressing a protein containing AzF at a specific site using an amber suppressor plasmid system.

-

Plasmid Preparation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:

-

A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired insertion site.

-

An amber suppressor plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF (e.g., pEVOL-pAzF).

-

-

Culture Growth:

-

Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

-

The next day, use the starter culture to inoculate 1 L of fresh LB medium with antibiotics.

-

Add AzF to the culture medium to a final concentration of 1 mM.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

-

Protein Expression:

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. If using the pEVOL plasmid, also add L-arabinose to a final concentration of 0.02% (w/v) to induce expression of the synthetase.

-

Continue to culture the cells overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

-

-

Cell Harvest and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the AzF-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Protocol for SPAAC Labeling of an AzF-Containing Protein with a DBCO-Functionalized Probe

This protocol describes the labeling of a purified AzF-containing protein with a DBCO-functionalized molecule (e.g., a fluorophore).

-

Reagent Preparation:

-

Prepare the purified AzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the DBCO-functionalized probe in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

To the protein solution, add the DBCO-probe stock solution to achieve a final molar excess of the probe (typically 5-20 fold excess over the protein). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction time may need to be optimized depending on the protein and probe concentrations.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted DBCO-probe using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Analysis:

-

Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used), mass spectrometry, or UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance peak (~309 nm).

-

Protocol for Staudinger Ligation of an AzF-Containing Peptide

This protocol provides a general procedure for the ligation of an AzF-containing peptide with a phosphinothioester.

-

Reagent Preparation:

-

Dissolve the AzF-containing peptide and the phosphinothioester peptide in a 3:1 mixture of THF/water.

-

-

Ligation Reaction:

-

Mix the two peptide solutions.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Acidify the reaction with 2 N HCl.

-

Remove the solvents under reduced pressure.

-

Purify the ligated peptide product by chromatography on silica (B1680970) gel.

-

Visualizing Mechanisms and Workflows

Signaling Pathway: Probing GPCR Activation with AzF

This compound can be incorporated into G protein-coupled receptors (GPCRs) to serve as an infrared probe. The azide's vibrational frequency is sensitive to its local electrostatic environment, allowing for the detection of conformational changes upon receptor activation.[5][17]

Experimental Workflow: Proteomics Application of AzF

This workflow illustrates the general steps for using AzF in a chemical proteomics experiment to identify protein-protein interactions or post-translational modifications.[1][2][18][19][20]

Logical Relationship: SPAAC vs. Staudinger Ligation

This diagram outlines the key decision-making factors when choosing between SPAAC and the Staudinger ligation for a bioconjugation experiment involving AzF.

Conclusion

This compound, in conjunction with the powerful tools of click chemistry, has revolutionized the field of protein science. The ability to site-specifically introduce a bioorthogonal azide handle into proteins opens up a vast landscape of possibilities for researchers in basic science and drug development. From mapping protein interactions in living cells to constructing novel antibody-drug conjugates, the applications of AzF are continually expanding. This guide provides the foundational knowledge of the mechanisms, quantitative aspects, and practical protocols to empower scientists to effectively utilize this versatile chemical tool in their research endeavors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Site-specific protein immobilization by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. impactproteomics.com [impactproteomics.com]

Unveiling the Interactome: A Technical Guide to Discovering Protein Interactions with p-Azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular function, the dynamic network of protein-protein interactions (PPIs) governs nearly every biological process. Elucidating these interactions is paramount for understanding disease mechanisms and developing targeted therapeutics. p-Azido-L-phenylalanine (AzF), a photo-activatable and bio-orthogonally reactive unnatural amino acid, has emerged as a powerful tool for capturing and identifying protein interactions in their native cellular context. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing AzF to unravel the protein interactome.

The core principle of this technique lies in the site-specific incorporation of AzF into a "bait" protein in response to an amber stop codon (TAG) through the use of an expanded genetic code system.[1][2] The incorporated AzF possesses two key functionalities: a photo-activatable aryl azide (B81097) group and a bio-orthogonal azide handle. Upon exposure to UV light, the aryl azide forms a highly reactive nitrene intermediate that covalently crosslinks with interacting "prey" proteins in close proximity.[3][4] The bio-orthogonal azide then serves as a chemical handle for the attachment of reporter tags, such as biotin (B1667282), via "click chemistry."[5] This enables the selective enrichment of crosslinked protein complexes for subsequent identification by mass spectrometry.

Data Presentation: Quantitative Insights into AzF-Mediated Protein Interaction Discovery

The efficiency of each step in the AzF workflow is critical for the successful identification of protein interactions. The following tables summarize key quantitative data from various studies, providing a reference for expected yields and efficiencies.

Table 1: this compound Incorporation Efficiency

| Expression System | Protein | Suppression Efficiency (%) | Full-Length Protein Yield (mg/L) | Reference |

| E. coli | Enhanced Yellow Fluorescent Protein (EYFP) | 35.5 ± 0.8 | 26.7 ± 0.7 | [6] |

| E. coli | MlaC | > E. coli BL21 levels | Not reported | [6] |

| E. coli | Dihydrofolate Reductase (DHFR) | ~50 | ~15 | |

| Mammalian (HEK293T) | Not specified | Not reported | Not reported | [7] |

Table 2: Photo-Crosslinking and Enrichment Efficiency

| Photo-Crosslinker | Target System | Crosslinking Efficiency (%) | Enrichment Method | Reference |

| This compound (AzF) | Gal4-Gal80 interaction in yeast | Readily crosslinked where pBpa failed | Not specified | [1] |

| p-Benzoyl-L-phenylalanine (pBpa) | Protein subunits | 50 to >50 | Not specified | [1] |

| Azide-tagged crosslinker | Cytochrome c | High efficiency (inter-linked product was major) | Staudinger ligation-based affinity purification | [5] |

| Biotinylated crosslinker (sulfo-SBED) | Neurotensin | Product and side products observed | Monomeric avidin (B1170675) affinity separation | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in an AzF-based protein interaction discovery workflow.

Site-Specific Incorporation of this compound

Objective: To express a bait protein with AzF incorporated at a specific site.

Principle: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used to recognize the amber stop codon (TAG) and incorporate AzF instead of terminating translation.

Methodology for E. coli Expression:

-

Plasmid Construction:

-

Introduce an amber stop codon (TAG) at the desired position in the gene of the bait protein using site-directed mutagenesis.

-

Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the bait protein gene and a second plasmid encoding the orthogonal AzF-specific aaRS/tRNA pair (e.g., pEVOL-pAzF).

-

-

Cell Culture and Induction:

-

Grow the transformed E. coli in a minimal medium to an optical density at 600 nm (OD600) of 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM.

-

Simultaneously, add this compound to the culture medium to a final concentration of 1-2 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-20°C) overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press.

-

Purify the AzF-containing bait protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

In Vivo Photo-Crosslinking

Objective: To covalently link the AzF-containing bait protein to its interacting partners within living cells.

Principle: UV irradiation of the aryl azide group on AzF generates a reactive nitrene that forms a covalent bond with nearby molecules.

Methodology for Mammalian Cells:

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) to the desired confluency.

-

Co-transfect the cells with a plasmid encoding the bait protein with a TAG codon and a plasmid for the AzF-specific aaRS/tRNA pair.

-

Supplement the culture medium with 1 mM AzF.

-

-

UV Irradiation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Place the cells on ice and irradiate with a UV lamp (e.g., 365 nm) for 5-15 minutes.[9] The optimal irradiation time and distance from the UV source should be empirically determined.

-

-

Cell Lysis:

-

After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Bio-orthogonal Labeling with Click Chemistry

Objective: To attach a biotin tag to the AzF-labeled and crosslinked protein complexes for enrichment.

Principle: The azide group of AzF reacts specifically with an alkyne-containing biotin probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Methodology for CuAAC:

-

Reaction Setup:

-

To the cell lysate containing the crosslinked complexes, add the following components:

-

Biotin-alkyne probe

-

Copper(I) sulfate (B86663) (CuSO4)

-

A copper(I)-stabilizing ligand (e.g., TBTA)

-

A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to Cu(I).

-

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

-

Removal of Excess Reagents:

-

Remove excess biotin-alkyne and copper catalyst by protein precipitation (e.g., with acetone) or buffer exchange.

-

Enrichment of Biotinylated Proteins

Objective: To isolate the biotin-labeled crosslinked protein complexes from the total cell lysate.

Principle: The high-affinity interaction between biotin and streptavidin is utilized to capture the biotinylated proteins on streptavidin-coated beads.

Methodology:

-

Bead Preparation:

-

Wash streptavidin-conjugated magnetic beads or agarose (B213101) resin with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).

-

-

Binding:

-

Incubate the cell lysate containing the biotinylated complexes with the prepared streptavidin beads for 1-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with high salt concentrations, detergents, and denaturants (e.g., urea).

-

-

Elution/On-Bead Digestion:

-

Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing excess free biotin.

-

On-Bead Digestion: For mass spectrometry analysis, it is often preferable to perform proteolytic digestion (e.g., with trypsin) directly on the beads. This minimizes sample loss and contamination.

-

Mass Spectrometry and Data Analysis

Objective: To identify the crosslinked proteins and map the interaction sites.

Methodology:

-

Sample Preparation:

-

The enriched and digested peptides are desalted and concentrated using C18 spin tips.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Employ a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant peptide ions.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant with the XlinkX node, pLink, or MeroX) to identify the crosslinked peptides from the complex MS/MS data.[10]

-

The software searches for pairs of peptides that are linked by the mass of the crosslinker after fragmentation.

-

The identified crosslinked peptides reveal the identity of the interacting proteins and the specific amino acid residues at the interaction interface.

-

Visualizing Protein Interaction Networks and Workflows

Graphviz diagrams are used to visualize complex relationships and workflows.

Caption: Experimental workflow for AzF-based protein interaction discovery.

Case Study: Elucidating GPCR Signaling Pathways

This compound has been successfully employed to map the interactions of G protein-coupled receptors (GPCRs) with their signaling partners, providing valuable insights into their activation mechanisms. For example, by incorporating AzF at specific positions within a GPCR, researchers can identify direct binding sites for G proteins and arrestins.[11][12][13]

Caption: Mapping GPCR interactions with G proteins and β-arrestin using AzF.

Conclusion

The use of this compound in combination with photo-crosslinking and mass spectrometry provides a robust and versatile platform for the discovery and characterization of protein-protein interactions in their native cellular environment. The ability to site-specifically incorporate this unnatural amino acid allows for precise mapping of interaction interfaces, offering a level of detail that is often unattainable with traditional methods. By following the detailed protocols and leveraging the quantitative insights provided in this guide, researchers can effectively employ this powerful technology to unravel the complex web of protein interactions that underpin cellular life and disease, ultimately paving the way for novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In Vivo Photo-Cross-Linking Approach Reveals a Homodimerization Domain of Aha1 in S. cerevisiae | PLOS One [journals.plos.org]

- 5. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: this compound as coupling site for 19F-tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric detection of affinity purified crosslinked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]

- 11. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of p-Azido-L-phenylalanine (pAzF) in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a significant advancement in chemical biology, enabling precise control over protein structure and function. Among these, p-Azido-L-phenylalanine (pAzF) has emerged as a powerful tool for investigating complex biological processes within mammalian cells. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of pAzF, designed for professionals in research and drug development.

pAzF is a non-canonical amino acid that can be genetically encoded into a protein of interest at a specific site.[1][2] Its key feature is the bioorthogonal azide (B81097) group, which allows for highly specific chemical modifications inside or on the surface of living cells without interfering with native biological processes.[3] This is primarily achieved through "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the cellular toxicity associated with copper catalysts.[1][4] The ability to introduce a unique chemical handle into a target protein opens up a myriad of applications, from mapping protein-protein interactions to developing novel antibody-drug conjugates.[3][5]

Core Principle: Genetic Code Expansion

The incorporation of pAzF into a target protein in mammalian cells is made possible by the expansion of the genetic code.[5] This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which function independently of the host cell's endogenous translational machinery.[6][7]

The process involves two key components:

-

Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase is evolved to specifically recognize and charge pAzF onto its partner tRNA.[8] For mammalian cells, an engineered E. coli tyrosyl-tRNA synthetase (TyrRS) is often used.[9]

-

Orthogonal Suppressor tRNA: This tRNA possesses an anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of the protein of interest (POI) via site-directed mutagenesis.[10][11]

When these components are introduced into a mammalian cell and pAzF is supplied in the culture medium, the orthogonal system hijacks the ribosome at the UAG codon. Instead of terminating translation, it incorporates pAzF into the growing polypeptide chain, resulting in a full-length protein containing the UAA at a predetermined position.[1][10]

Experimental Workflow for pAzF Incorporation and Labeling

The general procedure for utilizing pAzF in mammalian cells involves several key stages, from genetic manipulation to final analysis. The workflow ensures the specific incorporation of pAzF and its subsequent modification for downstream applications.

Key Applications and Methodologies

Site-Specific Protein Labeling for Cellular Imaging

pAzF serves as a versatile chemical handle for attaching fluorescent dyes or other imaging agents to a protein of interest, enabling detailed studies of its localization, trafficking, and dynamics in live cells.[1][2]

Experimental Protocol: SPAAC Labeling of pAzF-Containing Proteins

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T, CHO) in a suitable culture vessel.[12][13]

-

Co-transfect cells with two plasmids: one encoding the protein of interest with an in-frame amber (TAG) codon at the desired labeling site, and another encoding the orthogonal pAzF-specific aaRS/tRNA pair (e.g., pMAH vector).[1]

-

Allow cells to incubate for 6-8 hours post-transfection for optimal efficiency.[1]

-

-

pAzF Incorporation:

-

Prepare a stock solution of pAzF (e.g., 100 mM in DMSO or NaOH-adjusted media).

-

Replace the existing culture medium with fresh medium supplemented with pAzF. The final concentration typically ranges from 100 µM to 2 mM.[1][12]

-

Incubate the cells for an additional 16-48 hours to allow for protein expression and pAzF incorporation.[1][12]

-

-

Strain-Promoted Click Chemistry (SPAAC):

-

Wash the cells twice with phosphate-buffered saline (PBS) to remove residual pAzF.

-

Prepare a labeling solution by diluting a fluorescent probe functionalized with a strained alkyne (e.g., DBCO-Fluor 488) in serum-free medium. The final probe concentration is typically 10-50 µM.[12]

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.[12]

-

-

Analysis:

-

Wash the cells three times with PBS to remove the unbound probe.

-

For imaging, fix the cells (e.g., with 4% paraformaldehyde) and perform fluorescence microscopy.[12]

-

For biochemical validation, lyse the cells and analyze the lysate via SDS-PAGE. Successful labeling is confirmed by in-gel fluorescence, where a fluorescent band corresponds to the molecular weight of the target protein, which can be verified by a parallel Western blot.[1]

-

Mapping Protein-Protein Interactions via Photo-Crosslinking

The azide group on pAzF is photoreactive. Upon exposure to UV light (~365 nm), it forms a highly reactive nitrene intermediate that can covalently crosslink with nearby interacting molecules, effectively trapping transient or weak protein-protein interactions (PPIs).[14][15]

Experimental Protocol: Photo-Crosslinking

-

pAzF Incorporation: Follow steps 1 and 2 from the labeling protocol above to express the pAzF-containing protein of interest.

-

UV Irradiation:

-

Wash the cells with PBS.

-

Expose the cells to UV light (365 nm) on ice for a duration ranging from 5 to 60 minutes to induce crosslinking.[14] The optimal duration must be determined empirically.

-

-

Analysis of Crosslinked Complexes:

-

Lyse the cells and immunoprecipitate the protein of interest using a specific antibody.

-

Analyze the precipitated complexes by SDS-PAGE and Western blotting. A higher molecular weight band compared to the non-irradiated control indicates a successful crosslinking event.

-

For identification of the interacting partner(s), the crosslinked band can be excised and analyzed by mass spectrometry.[16]

-

Quantitative Data and Experimental Parameters

The efficiency of pAzF incorporation and subsequent reactions can be influenced by several factors. The following tables summarize typical parameters and potential outcomes.

| Parameter | Typical Range | Notes | Reference |

| pAzF Concentration | 100 µM - 2 mM | Higher concentrations can improve incorporation but may lead to toxicity. Optimization is crucial. | [1][12] |

| Incorporation Time | 16 - 48 hours | Dependent on the expression rate of the protein of interest. | [1][12] |

| Probe Concentration (SPAAC) | 10 - 50 µM | Higher concentrations can increase labeling speed but also background signal. | [12] |

| SPAAC Reaction Time | 30 - 60 minutes | Sufficient for most SPAAC reactions at 37°C. | [12] |

| UV Exposure (Crosslinking) | 5 - 60 minutes | Must be optimized to maximize crosslinking while minimizing cellular damage. | [14] |

| Analysis Metric | Expected Result | Interpretation | Reference |